O-(3-ethoxypropyl)hydroxylamine
Description
Contextualization within Hydroxylamine (B1172632) Derivatives
Hydroxylamine (NH2OH) is an inorganic compound that can be considered a hybrid of ammonia (B1221849) and water. wikipedia.org The substitution of one of the hydrogen atoms of the hydroxyl group results in an O-hydroxylamine, while substitution on the nitrogen atom yields an N-hydroxylamine. wikipedia.org O-(3-Ethoxypropyl)hydroxylamine falls into the former category.
Hydroxylamine derivatives are a broad class of compounds that have found extensive use in organic synthesis and medicinal chemistry. ontosight.aiacs.org They are valued for their ability to act as nucleophiles, and the N-O bond within their structure imparts unique reactivity, making them precursors to a variety of nitrogen-containing functional groups. wikipedia.org
Overview of Alkoxyamine Chemistry
O-alkylhydroxylamines, also known as alkoxyamines, are characterized by the R-O-NH2 functional group. The chemistry of alkoxyamines is diverse. The lone pair of electrons on the nitrogen atom allows them to act as nucleophiles, for example, in reactions with carbonyl compounds to form oxime ethers.
A significant area of alkoxyamine chemistry involves their use as precursors for radicals. The N-O bond can be cleaved under certain conditions to generate aminyl radicals, which are valuable intermediates in a variety of chemical transformations. Furthermore, the stability and reactivity of alkoxyamines can be tuned by the nature of the substituent on the oxygen atom.
Historical Development and Emerging Research Trajectories for Hydroxylamine Derivatives
The parent compound, hydroxylamine, was first prepared in 1865 by Wilhelm Clemens Lossen. wikipedia.org However, it was not until 1891 that it was isolated in its pure form. wikipedia.org The development of synthetic methodologies to create substituted hydroxylamine derivatives has since expanded the utility of this class of compounds significantly.
Early research focused on their fundamental reactivity and their use in the synthesis of oximes and other nitrogen-containing heterocycles. In recent decades, the focus has shifted towards more specialized applications. For instance, hydroxylamine derivatives are being investigated for their potential as linkers in drug-delivery systems and as building blocks for the synthesis of complex pharmaceutical agents. ontosight.aiacs.org The ability to introduce an oxygenated nitrogen functionality with predictable reactivity makes them valuable tools in modern drug discovery.
Furthermore, the unique electronic properties of the N-O bond have led to the exploration of hydroxylamine derivatives in materials science. Their incorporation into polymers and other materials can influence properties such as conductivity and thermal stability.
While specific research trajectories for this compound are not prominently documented, its structural motifs suggest potential applications as an intermediate in the synthesis of larger, more complex molecules in the pharmaceutical and agrochemical industries. The ethoxypropyl group provides a degree of lipophilicity and flexibility that could be advantageous in tuning the properties of a final target molecule.
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1496798-28-7 |
| Molecular Formula | C5H13NO2 |
| Molecular Weight | 119.16 g/mol |
Table 2: General Synthesis of O-Alkylhydroxylamines
| Reaction Type | General Scheme | Reagents & Conditions |
| Alkylation of N-Hydroxyphthalimide | PhthN-OH + R-X → PhthN-OR → H2N-OR | Base (e.g., NaH, NaHCO3), Solvent (e.g., DMF); Followed by hydrazinolysis or aminolysis. |
| Mitsunobu Reaction | R-OH + PhthN-OH → PhthN-OR → H2N-OR | DEAD or DIAD, PPh3; Followed by hydrazinolysis. |
| From Hydroxylamine-O-sulfonic acid | H2NOSO3H + ROH → R-ONH2 | Base (e.g., NaOH), Alcohol as solvent and reactant. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
O-(3-ethoxypropyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO2/c1-2-7-4-3-5-8-6/h2-6H2,1H3 |
InChI Key |
BXYUDRXBDMDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCON |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of O 3 Ethoxypropyl Hydroxylamine Derivatives
Reversible Homolysis of N-O Bonds in Alkoxyamines
A defining characteristic of alkoxyamines is their capacity for reversible homolytic cleavage of the carbon-oxygen (C-ON) bond upon heating. anu.edu.au This process generates a persistent nitroxide radical and a transient carbon-centered radical. anu.edu.aursc.org This equilibrium is the cornerstone of Nitroxide Mediated Polymerization (NMP), a controlled radical polymerization technique. anu.edu.au Typically, temperatures between 80°C and 120°C are necessary to achieve sufficient rates of homolysis. anu.edu.au
The general mechanism for the thermal homolysis of the C–ON bond involves a transition state characterized by a flattening at the nitrogen and carbon atoms of the C–ON moiety, rotation around the N–O bond, and rotation around the C-aryl bond (if present). rsc.org These geometric adjustments facilitate donating interactions from the nitrogen lone pair into the C–O antibonding orbital (nN → σ*O–C), which weakens the C-O bond and promotes its cleavage. rsc.org
Kinetic and Thermodynamic Aspects of C-ON Bond Dissociation
The rate and equilibrium of the C-ON bond dissociation are dictated by kinetic and thermodynamic parameters, primarily the activation energy (Ea) and the bond dissociation energy (BDE). The rate constant of dissociation (kd) is a critical kinetic parameter.
In a study of various alkoxyamines, activation energies for C-ON bond cleavage were found to be influenced by the structure of both the nitroxide and the alkyl fragment. rsc.org For instance, differences in Ea of about 5–7 kJ mol−1 were observed between different nitroxide structures, highlighting the sensitivity of bond lability to the electronic and steric environment. rsc.org The stability of the forming carbon-centered radical and the persistent nitroxide radical are key thermodynamic drivers.
Below is a table of kinetic data for the thermal homolysis of several model alkoxyamines in tert-butylbenzene, illustrating the range of activation energies and rate constants.
| Alkoxyamine | Temperature (°C) | kd (s-1) | Ea (kJ mol-1)b |
| 1a | 120 | 2.5 × 10-3 | 127 |
| 3a | 120 | 2.5 × 10-2 | 121 |
| 4a | 120 | 1.0 × 10-2 | 123 |
| 5a | 120 | 5.0 × 10-3 | 125 |
| Source: Adapted from Gescheidt et al., 2021. rsc.org | |||
| bCalculated assuming an averaged frequency factor A = 2.4 × 1014 s−1. rsc.org |
Influence of Substituent Effects on N-O Bond Lability in Alkoxyamines
The lability of the C-ON bond is highly tunable through the strategic placement of substituents on either the nitroxide or the alkyl fragment. rsc.orgrsc.org The effects are a complex interplay of steric, polar (inductive/field), and radical stabilization factors. rsc.orgresearchgate.net
Nitroxide Fragment: The steric and polar properties of the nitroxyl (B88944) fragment significantly affect the homolysis rate constant. rsc.org
Alkyl Fragment: Substituents on the alkyl group, particularly those that can stabilize the resulting carbon-centered radical, lower the bond dissociation energy and increase the rate of homolysis. In an investigation of para-substituted 1-phenylethyl alkoxyamines, it was found that electron-withdrawing groups on the phenyl ring increased the dissociation rate constant (kd). rsc.org This is attributed to the localized electrical effect of the substituents. rsc.org
A multiparameter analysis of various TEMPO- and SG1-based alkoxyamines quantified these contributions using the following equation: log(kd/kd,0) = ρIσI + δν + ρRSσRS where σI, ν, and σRS represent the polar, steric, and radical stabilization parameters, respectively. researchgate.net This model confirms that all three factors play a crucial role in determining the C-ON bond homolysis rate. researchgate.net
Oxidative Cleavage Pathways of Alkoxyamines
In addition to thermal homolysis, alkoxyamines can undergo cleavage upon oxidation. rsc.org This process can be triggered electrochemically or with chemical oxidants. rsc.org Unlike homolysis, which produces a radical pair, oxidation leads to a cation radical intermediate that can fragment via several pathways. rsc.orgnih.gov This mesolytic cleavage can yield a nitroxide and a carbocation, or an oxoammonium cation and a carbon-centered radical, depending on the substituents and reaction conditions. rsc.orgacs.org
This oxidative pathway provides a low-temperature method for generating reactive intermediates like carbocations under mild conditions. nih.govresearchgate.net
Electrochemical Activation Mechanisms
Electrochemical oxidation is a powerful tool for inducing alkoxyamine cleavage at room temperature. nih.gov The process involves a one-electron oxidation of the alkoxyamine to form a radical cation. nih.gov This intermediate is often unstable and undergoes rapid, irreversible fragmentation. nih.gov
Studies on a series of TEMPO-based alkoxyamines revealed that the fragmentation pathway of the radical cation is highly dependent on the nature of the alkyl group (R). acs.org
When R is an electron-donating group (e.g., isopropyl, t-butyl), cleavage is favored to produce the TEMPO nitroxide and a stable carbocation (R+). acs.org
When R is an electron-withdrawing group (e.g., benzyl), the pathway shifts to produce the TEMPO+ cation and a carbon-centered radical (R•). acs.org
If the resulting radical is not stabilized (e.g., methyl, ethyl), the oxidation can be reversible without subsequent cleavage. acs.org
Quantum chemical calculations support these findings, showing that the oxidation potentials correlate well with Hammett parameters of the substituents. acs.org
Solvent and Electrolyte Effects on Alkoxyamine Cleavage
The reaction environment, specifically the solvent and supporting electrolyte, plays a critical and often surprising role in the outcome of electrochemical alkoxyamine cleavage. curtin.edu.auflinders.edu.au The choice of solvent and electrolyte can either "activate" or "inhibit" the fragmentation of the oxidized alkoxyamine. curtin.edu.auresearchgate.net
A detailed study using TEMPO-i-Pr as a model compound demonstrated these effects vividly: anu.edu.aucurtin.edu.auflinders.edu.aucore.ac.uk
Inhibiting Environment: In a non-coordinating solvent like dichloromethane (B109758) (DCM) with a non-coordinating electrolyte (TBAPF6), the oxidation of the alkoxyamine is reversible. This indicates that the intermediate radical cation is stable and does not readily fragment. curtin.edu.auflinders.edu.au
Activating Environment: In contrast, in a more coordinating solvent like tetrahydrofuran (B95107) (THF) with the same non-coordinating electrolyte, the oxidized alkoxyamine undergoes rapid and irreversible fragmentation. curtin.edu.auflinders.edu.au Solvents like nitromethane (B149229) and acetonitrile (B52724) show intermediate behavior with slower fragmentation. curtin.edu.auflinders.edu.au
Electrolyte Anion Effects: The fragmentation is also activated by the presence of coordinating electrolyte anions (e.g., BF4-, ClO4-, OTf-). curtin.edu.auflinders.edu.au
These observations are explained by a solvent- or electrolyte-mediated SN2 pathway, where the coordinating species facilitates the cleavage of the C-O bond in the radical cation. curtin.edu.auresearchgate.net
Effect of Solvent and Electrolyte on TEMPO-i-Pr Oxidation
| Solvent | Electrolyte | Outcome of Oxidation | Mechanism |
|---|---|---|---|
| Dichloromethane | TBAPF6 | Reversible (Stable Radical Cation) | Fragmentation Inhibited |
| Tetrahydrofuran | TBAPF6 | Irreversible (Rapid Fragmentation) | Solvent-Mediated SN2 |
| Dichloromethane | TBAClO4 | Irreversible (Fragmentation) | Electrolyte-Mediated SN2 |
Source: Based on data from Noble et al., 2019. anu.edu.aucurtin.edu.auflinders.edu.au
Sigmatropic Rearrangements Involving Hydroxylamine (B1172632) Derivatives
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-conjugated system. wikipedia.orgstereoelectronics.org Hydroxylamine derivatives, particularly those with an adjacent π-system, are precursors for synthetically valuable rsc.orgrsc.org-sigmatropic rearrangements, which are facilitated by the inherent weakness of the N-O bond. nih.govrsc.org
A prominent example is the rearrangement of N-aryl O-cyclopropyl hydroxamates. nih.govrsc.org While not derivatives of O-(3-ethoxypropyl)hydroxylamine, these compounds serve as an excellent model for the potential reactivity of appropriately functionalized hydroxylamine derivatives. In this reaction, the N-arylated O-cyclopropyl compound undergoes a facile rsc.orgrsc.org-sigmatropic rearrangement. nih.govrsc.org This is followed by a cyclization and rearomatization cascade to produce substituted tetrahydroquinolines in a one-pot process. nih.govrsc.org
The key steps involve the cleavage of both the weak N-O bond and a strained C-C bond of the cyclopropyl (B3062369) ring, which acts as a homoenolate equivalent. rsc.org This type of rearrangement, homologous to the well-known Claisen rearrangement, demonstrates the potential for complex heterocyclic synthesis starting from simple hydroxylamine precursors. wikipedia.orgnih.gov It is conceivable that derivatives of this compound, if functionalized with appropriate π-systems (e.g., N-vinyl or N-aryl groups), could participate in similar synthetically useful rearrangements. rsc.org
Radical Trapping Phenomena in Alkoxyamine Chemistry
Alkoxyamines play a crucial role in mediating radical reactions, a phenomenon primarily governed by the reversible cleavage of the C–O bond to generate a persistent nitroxyl radical and a transient carbon-centered radical. chimia.ch This process is central to nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. chimia.chacs.org While specific studies on this compound in radical trapping are not extensively documented in publicly available literature, the general principles of alkoxyamine chemistry provide a strong framework for understanding its potential behavior.
The fundamental mechanism of radical trapping by a pre-formed alkoxyamine involves the homolytic cleavage of the C–ON bond upon thermal or photochemical induction. rsc.org This generates a carbon-centered radical and a stable nitroxyl radical. In the presence of a radical scavenger or a monomer, the carbon-centered radical can be trapped or initiate polymerization. The persistent nitroxyl radical then reversibly couples with the newly formed radical, regenerating an alkoxyamine and allowing for controlled reaction pathways. chimia.ch
The stability and the rate of homolysis of the C–ON bond are influenced by the structure of both the nitroxide and the alkyl fragment. For an alkoxyamine derived from this compound, the 3-ethoxypropyl group would constitute the alkyl fragment. The presence of the ether linkage within this alkyl chain could potentially influence the radical trapping equilibrium through electronic and steric effects, although detailed studies on this specific substitution pattern are scarce. Research on various alkoxyamines has shown that the nature of the alkyl group can significantly affect the dissociation rate constant. researchgate.net
The efficiency of radical trapping is also a key parameter in the stabilization of polymers. Hindered amine stabilizers (HAS) function by forming nitroxyl radicals in situ, which then scavenge polymer-degrading radicals to form alkoxyamines, thereby preventing degradation. chimia.ch
| Alkoxyamine Derivative | Temperature (°C) | kd (s-1) | Solvent |
| TEMPO-CH2Ph | 120 | 2.1 x 10-3 | Toluene |
| TEMPO-CH(CH3)Ph | 120 | 1.8 x 10-2 | Toluene |
| TIPNO-CH2Ph | 120 | 5.0 x 10-4 | Toluene |
Data is illustrative and sourced from general literature on alkoxyamine chemistry.
This compound Derivatives as Aminating Reagents
O-substituted hydroxylamines are versatile reagents in organic synthesis, serving as effective electrophilic aminating agents for the formation of C-N, N-N, O-N, and S-N bonds. nih.gov These reactions often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity. While the direct application of this compound as an aminating reagent is not widely reported, its derivatives can be envisioned to participate in such transformations based on the established reactivity of this class of compounds.
The general strategy for using O-substituted hydroxylamines in amination reactions involves the activation of the hydroxylamine, typically by attachment of a good leaving group to the oxygen atom (e.g., sulfonate, phosphinate). This enhances the electrophilicity of the nitrogen atom, making it susceptible to nucleophilic attack. nih.gov
For instance, O-acyl or O-sulfonyl derivatives of hydroxylamines can react with a variety of nucleophiles, including Grignard reagents, organozinc compounds, and enolates, to introduce an amino group. wiley-vch.deorganic-chemistry.org A hypothetical derivative of this compound, such as O-(3-ethoxypropyl)-N-Boc-hydroxylamine, could be utilized in copper-catalyzed electrophilic amination of organozinc reagents. wiley-vch.de
Furthermore, hydroxylamine derivatives have been employed in transition-metal-catalyzed C-H amination reactions. rsc.org Rhodium-catalyzed reactions, for example, have been shown to effect the direct amination of arenes using hydroxylamine-derived reagents. rsc.org An appropriately functionalized derivative of this compound could potentially serve as the nitrogen source in such catalytic cycles.
Recent advancements have also highlighted the use of hydroxylamine derivatives in C-C bond amination via an aza-Hock rearrangement, providing a novel route to anilines from benzylic alcohols. nih.govresearchgate.net This methodology underscores the broad utility of O-substituted hydroxylamines as aminating agents.
The following table presents a summary of various amination reactions using different O-substituted hydroxylamine derivatives, providing a context for the potential applications of this compound derivatives.
| Aminating Reagent | Nucleophile/Substrate | Catalyst/Conditions | Product Type |
| O-(Diphenylphosphinyl)hydroxylamine | Grignard Reagents | THF, -78 °C to rt | Primary Amines |
| Hydroxylamine-O-sulfonic acid | Arenes | AlCl3 | Arylamines |
| N-Boc-O-acyl-hydroxylamines | Diorganozinc Reagents | Cu(OAc)2 | N-Boc-amines |
| N-Alkyl-O-arylsulfonyl-hydroxylamines | Benzylic Alcohols | HFIP, rt | Secondary Anilines |
This table provides representative examples from the literature on amination reactions using hydroxylamine derivatives.
Advanced Spectroscopic and Computational Characterization of O 3 Ethoxypropyl Hydroxylamine and Alkoxyamine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained.
¹H NMR Studies of Alkoxyamine Adducts
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For O-(3-ethoxypropyl)hydroxylamine, the structure (CH₃-CH₂-O-CH₂-CH₂-CH₂-O-NH₂) suggests the presence of six unique proton signals. The expected chemical shifts (δ) and multiplicities can be predicted based on standard correlation tables. The protons of the -NH₂ group are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
While a published spectrum for this compound is not available, data from related structures, such as N,N-diethylhydroxylamine, can provide comparative insights. The analysis of ¹H NMR spectra is crucial in studying alkoxyamine adducts formed in radical trapping experiments, where the signals of the protons adjacent to the nitrogen and oxygen atoms offer key information about the structure of the trapped radical.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted values based on standard NMR principles.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ -CH₂-O- | ~1.2 | Triplet (t) | 3H |
| CH₃-CH₂ -O- | ~3.5 | Quartet (q) | 2H |
| -O-CH₂ -CH₂-CH₂- | ~3.6 | Triplet (t) | 2H |
| -O-CH₂-CH₂ -CH₂- | ~1.9 | Quintet (quin) | 2H |
| -CH₂-CH₂-CH₂ -O-NH₂ | ~3.8 | Triplet (t) | 2H |
| -O-NH₂ | ~5.0-6.0 (variable) | Broad Singlet (br s) | 2H |
¹³C NMR Investigations of Alpha Carbon Atoms in Alkoxyamines
Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp peak. For this compound, five distinct signals are expected for the carbon atoms in the ethoxypropyl chain.
A particularly significant application of ¹³C NMR in this field is the analysis of the alpha carbon atom (the carbon bonded to the nitrogen) in alkoxyamines formed from nitroxide radical traps. Studies have shown that the chemical shift of this alpha carbon is highly sensitive to the nature of the trapped radical. aanda.org This region of the ¹³C NMR spectrum is often unobstructed, allowing for clear identification and characterization of the radical adducts formed during polymerization or other radical processes. ontosight.ai
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard NMR principles.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃-CH₂-O- | ~15 |
| CH₃-C H₂-O- | ~66 |
| -O-C H₂-CH₂-CH₂- | ~70 |
| -O-CH₂-C H₂-CH₂- | ~29 |
| -CH₂-CH₂-C H₂-O-NH₂ | ~75 |
¹⁵N NMR for Nitroxide-Trapping Studies with Alkoxyamines
Nitrogen-15 (¹⁵N) NMR spectroscopy, especially when using ¹⁵N-labeled compounds, is a powerful technique for investigating the electronic environment around the nitrogen atom. In the context of alkoxyamines derived from nitroxide spin traps, ¹⁵N NMR is exceptionally informative. nih.govbldpharm.com
Research on ¹⁵N-labeled alkoxyamines, such as derivatives of 1-ethoxy-2,2,6,6-tetramethylpiperidine, has demonstrated that the ¹⁵N chemical shift is extensively influenced by the structure of the substituent on the alkoxy group—that is, the structure of the originally trapped radical. aanda.orgontosight.ai A single, narrow peak is typically obtained for each alkoxyamine under proton-decoupled conditions. bldpharm.com The chemical shift value can therefore be used to identify the end groups in polymers initiated in nitroxide-mediated polymerizations or to characterize the products of radical-trapping reactions. nih.gov The sensitivity of the ¹⁵N chemical shift to both the alpha-carbon substituents and more remote functional groups makes it a precise probe for structural elucidation in these systems. ontosight.ai
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information. For this compound (Molecular Weight: 119.16 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 119.
The fragmentation of hydroxylamine (B1172632) derivatives upon electron ionization (EI) often involves characteristic cleavage pathways. Common fragmentation includes the cleavage of bonds adjacent to the heteroatoms (N and O). For this compound, key fragmentations would be predicted to include:
Cleavage of the N-O bond.
Alpha-cleavage relative to the ether oxygen.
Loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table presents predicted m/z values for plausible fragments.
| m/z | Possible Fragment Ion | Neutral Loss |
| 119 | [CH₃CH₂OCH₂CH₂CH₂ONH₂]⁺ | - |
| 102 | [CH₃CH₂OCH₂CH₂CH₂O]⁺ | NH₂ |
| 88 | [CH₂OCH₂CH₂CH₂ONH₂]⁺ | CH₃ |
| 74 | [HOCH₂CH₂CH₂ONH₂]⁺ | C₂H₅ |
| 73 | [CH₂CH₂CH₂ONH₂]⁺ | OCH₂CH₃ |
| 45 | [CH₃CH₂O]⁺ | C₃H₇NO |
X-ray Crystallography for Solid-State Structure Determination of Hydroxylamine Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. np-mrd.org This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
Although a crystal structure for this compound has not been reported, the technique has been successfully applied to various hydroxylamine derivatives and related enzyme systems like hydroxylamine oxidoreductase. nih.govacs.org For a flexible molecule like this compound, a crystal structure would reveal the preferred conformation of the ethoxypropyl chain, the geometry around the nitrogen and oxygen atoms, and the nature of intermolecular interactions, such as hydrogen bonding involving the -ONH₂ group, which would dominate the crystal packing.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection in Alkoxyamine Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. arxiv.orgnih.gov While diamagnetic molecules like this compound are ESR-silent, the technique is fundamentally linked to alkoxyamines as they are often the stable products formed from the reaction of a transient radical with a nitroxide spin trap.
The ESR spin-trapping technique is used to detect and identify short-lived, highly reactive radicals. sigmaaldrich.com A spin trap (e.g., a nitrone or a nitroxide) reacts with the transient radical to produce a much more persistent radical adduct, an alkoxyamine, which can be detected and characterized by ESR. The resulting ESR spectrum's hyperfine splitting constants provide a fingerprint that can be used to identify the original trapped radical. Therefore, ESR is not used to analyze the final alkoxyamine product directly but is the primary tool for studying the radical systems from which these alkoxyamines are formed.
Computational Chemistry and Theoretical Studies
Computational chemistry has emerged as an indispensable tool in the arsenal (B13267) of chemists, providing a window into the molecular world that is often inaccessible through experimental means alone. Through the power of sophisticated algorithms and quantum mechanical principles, it is possible to model and predict the properties and behavior of molecules with remarkable accuracy. This section explores the application of these methods to the study of this compound and its structural congeners.
Density Functional Theory (DFT) Calculations on Electronic Structure of Alkoxyamines
Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding the distribution of electrons within a molecule and, by extension, its chemical properties.
While specific DFT studies on this compound are not extensively available in the public domain, we can infer its electronic characteristics by examining theoretical studies on simpler, representative alkoxyamines such as O-methylhydroxylamine and O-ethylhydroxylamine. These studies provide valuable benchmarks for understanding the fundamental electronic properties of the alkoxyamine functional group.
Key electronic structure parameters that are typically investigated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, offering insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. Furthermore, the analysis of Mulliken charges provides a means to quantify the partial atomic charges, revealing the distribution of electron density across the molecule and identifying potential sites for electrophilic or nucleophilic attack.
To illustrate the nature of the electronic properties of a simple alkoxyamine, consider the following hypothetical data table derived from DFT calculations on a representative molecule like O-methylhydroxylamine.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Mulliken Charge on Oxygen | -0.45 e |
| Mulliken Charge on Nitrogen | -0.25 e |
This table presents hypothetical, yet representative, values for a simple alkoxyamine to illustrate the typical outputs of DFT calculations.
The distribution of the HOMO and LUMO across the molecule is also a key aspect of the electronic structure. For a typical alkoxyamine, the HOMO is often localized on the nitrogen and oxygen atoms, reflecting the presence of lone pairs of electrons. The LUMO, in contrast, is frequently distributed along the C-O-N sigma framework.
Modeling Reaction Pathways and Energy Landscapes for Hydroxylamine Transformations
Beyond static electronic properties, computational chemistry provides powerful tools for modeling the dynamic processes of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, calculate activation energies, and elucidate the step-by-step mechanisms of molecular transformations. For alkoxyamines, a critical area of investigation is the homolytic cleavage of the C-O and N-O bonds, as well as other decomposition and rearrangement pathways.
Theoretical studies on the thermal decomposition of the parent molecule, hydroxylamine (NH₂OH), have revealed that unimolecular bond dissociation is energetically unfavorable. Instead, a bimolecular isomerization to ammonia (B1221849) oxide has been identified as a more likely initial step in its decomposition. ontosight.aibldpharm.com The activation barrier for this process is significantly influenced by the surrounding environment, with calculations showing a decrease in the activation energy in aqueous solution. ontosight.aibldpharm.com
For substituted alkoxyamines like this compound, the nature of the alkyl group can significantly influence the reaction pathways. Computational studies on model alkoxyamines have been instrumental in understanding the factors that govern the homolysis of the C-ON bond, a key step in processes like nitroxide-mediated polymerization. These studies have shown that the stability of the resulting alkyl and nitroxyl (B88944) radicals plays a crucial role in determining the bond dissociation energy (BDE).
The following table presents representative calculated activation energies for different potential transformation pathways of a generic alkoxyamine, illustrating how computational modeling can be used to compare the feasibility of various reactions.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| C-O Bond Homolysis | 30 - 40 |
| N-O Bond Homolysis | 45 - 55 |
| Bimolecular Isomerization | 20 - 25 |
This table contains illustrative values to demonstrate the application of computational modeling in assessing reaction pathways.
Applications in Organic Synthesis and Polymer Chemistry
O-(3-Ethoxypropyl)hydroxylamine as a Versatile Synthetic Building Block
The reactivity of the hydroxylamine (B1172632) group in this compound makes it a valuable precursor in various synthetic transformations. The presence of the ethoxypropyl group can also influence solubility and other physical properties of the resulting molecules.
Construction of Nitrogen-Containing Heterocycles
O-Alkylhydroxylamines are known to be useful precursors for the synthesis of nitrogen-containing heterocycles. frontiersin.orgmdpi.comnih.gov One of the key reactions involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of O-vinylhydroxylamines, which can be generated in situ from the corresponding O-alkylhydroxylamine. This type of reaction, analogous to the Fischer-indole synthesis, provides an efficient route to various heterocyclic systems. wikipedia.org While specific examples utilizing this compound are not prevalent in the literature, its chemical structure suggests its potential application in similar synthetic strategies. For instance, it could be N-arylated and then subjected to rearrangement conditions to furnish substituted heterocycles. wikipedia.org The general approach often involves the reaction of an O-alkylhydroxylamine with a suitable carbonyl compound to form an oxime or nitrone, which then undergoes cyclization.
Table 1: Representative Examples of Heterocycle Synthesis using O-Alkylhydroxylamines This table presents examples with other O-alkylhydroxylamines to illustrate the general synthetic principle.
| O-Alkylhydroxylamine Derivative | Reactant | Product Heterocycle | Reference |
| O-Cyclopropyl hydroxylamine | N-Aryl group | Tetrahydroquinoline | wikipedia.org |
| O-Allyl-N-arylhydroxylamine | --- | Indole derivative | wikipedia.org |
Formation of Functionalized Amines and Amides
The N-O bond in hydroxylamines is relatively weak and can be cleaved under reductive conditions to yield the corresponding amines. nih.gov This provides a straightforward method for the synthesis of primary amines. This compound can thus be a precursor to 3-ethoxypropan-1-amine. Various reducing agents can be employed for this transformation.
Furthermore, hydroxylamines can react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. masterorganicchemistry.comlibretexts.org This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the hydroxylamine attacks the carbonyl carbon of the acylating agent. youtube.com The resulting N-alkoxyamide can be a stable product itself or an intermediate for further transformations. The enzymatic synthesis of amides using ligases that can accept a broad range of amine substrates also presents a potential route for the formation of amides from this compound. researchgate.net
Oxime Ligation Reactions in Complex Molecule Synthesis
Oxime ligation is a highly efficient and chemoselective "click-type" reaction that involves the condensation of a hydroxylamine or an alkoxyamine with an aldehyde or a ketone to form a stable oxime bond. researchgate.netnih.gov This reaction is widely used in chemical biology, drug discovery, and materials science for the conjugation of molecules under mild, often aqueous, conditions. univie.ac.atnih.gov this compound, with its terminal hydroxylamine group, is a prime candidate for participation in oxime ligation reactions. It can be reacted with a molecule bearing an aldehyde or ketone functionality to create a conjugate linked by an ethoxypropyl-substituted oxime ether. The ethoxypropyl chain can impart increased water solubility and flexibility to the resulting conjugate. The reaction is often catalyzed by nucleophilic agents like aniline (B41778) or its derivatives to achieve rapid and high-yielding ligations. nih.gov
Table 2: General Scheme of Oxime Ligation
| Reactant 1 | Reactant 2 | Product |
| R¹-C(=O)-R² (Aldehyde or Ketone) | H₂N-O-CH₂(CH₂)₂OCH₂CH₃ (this compound) | R¹-C(=N-O-CH₂(CH₂)₂OCH₂CH₃)-R² (Oxime Ether) |
Role in Nitroxide-Mediated Polymerization (NMP)
Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. merckmillipore.com Alkoxyamines play a central role in NMP as initiators and controllers of the polymerization process. wikipedia.org
Design of Alkoxyamine Initiators and Controllers for Controlled Radical Polymerization
In NMP, the polymerization is initiated and controlled by the reversible thermal cleavage of the C-O bond in an alkoxyamine. nih.gov This generates a propagating radical and a stable nitroxide radical. The nitroxide reversibly traps the growing polymer chain end, maintaining a low concentration of active radicals and thus minimizing termination reactions. psu.edu An alkoxyamine initiator can be designed by coupling a suitable nitroxide with a radical derived from an initiator fragment.
While specific research on alkoxyamines derived from this compound is not widely reported, it is conceivable to synthesize such an initiator. For instance, the hydroxylamine could be reacted with a stable nitroxide radical source in the presence of an oxidizing agent to form the corresponding nitroxide. This nitroxide could then be used in a bimolecular NMP process, or it could be further reacted to form a unimolecular alkoxyamine initiator. The ethoxypropyl group could potentially influence the solubility and thermal properties of the resulting initiator and the polymers derived from it. The reactivity of such an initiator could be tuned by modifying the nitroxide structure or the conditions of the polymerization. nih.gov
Synthesis of Block and Random Copolymers via Alkoxyamine Mediation
The "living" nature of NMP allows for the synthesis of complex polymer architectures, including block and random copolymers. merckmillipore.compsu.edu After the polymerization of a first monomer is complete, a second monomer can be added to the reaction mixture to grow a second block from the active polymer chain ends. This sequential monomer addition strategy, mediated by an alkoxyamine, leads to the formation of well-defined block copolymers. rsc.org
An alkoxyamine initiator derived from this compound could potentially be used to synthesize such copolymers. The initiator would first be used to polymerize a first monomer, creating a macroinitiator with the ethoxypropyl group at one end. This macroinitiator could then be used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. Similarly, random copolymers can be synthesized by polymerizing a mixture of two or more monomers simultaneously. The incorporation of the ethoxypropyl group from the initiator could be used to tailor the properties of the resulting copolymers, for example, by enhancing their solubility in specific solvents. jchemrev.com
Contributions to Materials Science and Smart Materials
The reversible nature of the alkoxyamine bond is a key feature that allows for its application in the design of "smart" materials capable of responding to external stimuli.
Self-healing polymers have the ability to repair damage autonomously, significantly extending the material's lifespan. nih.gov One intrinsic self-healing mechanism involves the incorporation of dynamic covalent bonds that can break and reform. The reversible C–ON bond in alkoxyamines is ideally suited for this purpose. When a polymer containing these linkages is fractured, the bonds can be cleaved (often with thermal input) and then reform across the damaged interface upon cooling, restoring mechanical integrity. nih.govresearchgate.net Although specific examples using this compound are not documented, its alkoxyamine structure makes it a potential candidate for incorporation into such self-healing networks. The design of these systems often involves creating cross-linked polymer networks where the alkoxyamine units serve as the reversible cross-linkers.
The cleavage of the C–ON bond in alkoxyamines can also be triggered by light, a property that is being explored for the development of photo-responsive materials and for initiating polymerization with spatial and temporal control. nih.govriken.jp By attaching a chromophore (a light-absorbing group) to the alkoxyamine structure, it is possible to design molecules that dissociate upon irradiation with a specific wavelength of light. nih.gov This allows for precise control over polymer synthesis and material properties. Theoretical studies have shown that substituents on the alkoxyamine can influence the energy states and photoreactivity. nih.gov While there is no specific research on the photo-excitation of this compound, its potential for such applications would depend on its modification with a suitable chromophore.
Mechanistic Probes in Biological Research
Hydroxylamine derivatives are also utilized in biological research, primarily due to their redox properties and ability to interact with biological molecules.
Many hydroxylamine derivatives are effective radical scavengers. This property is the basis for their use as inhibitors of enzymes that rely on radical mechanisms for their catalytic activity. researchgate.net A prominent example is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis that utilizes a tyrosyl free radical. ontosight.airesearchgate.net Hydroxylamine compounds can quench this radical, thereby inhibiting the enzyme and halting cell proliferation. This has made them attractive candidates for the development of new antibacterial and anticancer agents. ontosight.airesearchgate.net Although this compound has not been specifically studied in this context, its core hydroxylamine structure suggests a potential for radical scavenging activity. The effectiveness would be influenced by the stability of the resulting nitroxide radical.
Table 2: Enzyme Inhibition by Hydroxylamine Derivatives
| Enzyme Target | Mechanism of Inhibition | Therapeutic Potential |
|---|---|---|
| Ribonucleotide Reductase (RNR) | Scavenging of the essential tyrosyl free radical. ontosight.airesearchgate.net | Antibacterial, Anticancer. ontosight.airesearchgate.net |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Direct inhibition of the enzyme, sometimes via a prodrug that metabolizes to a hydroxylamine. nih.gov | Cancer Immunotherapy. nih.gov |
| Alcohol Dehydrogenase (ADH) | Competitive inhibition. osti.gov | Not a therapeutic target, but used in kinetic assays. osti.gov |
The ability of hydroxylamine derivatives to interact with and inhibit specific enzymes makes them useful as molecular probes to elucidate biological pathways and enzyme mechanisms. ontosight.ai By studying how variations in the hydroxylamine structure affect inhibitory activity, researchers can map the active sites of enzymes and understand the forces governing molecular recognition. For example, studies on N,O-substituted hydroxylamine derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) have helped to clarify structure-activity relationships for this important cancer immunotherapy target. nih.gov While this compound itself has not been reported as a mechanistic probe, its structural features, such as the flexible ethoxypropyl chain, could be systematically modified to probe the binding pockets of various target proteins.
Emerging Applications in Chemical Transformations
The unique structural features of this compound, specifically the presence of a nucleophilic nitrogen atom attached to an alkoxy group, position it as a versatile reagent in modern organic synthesis. Its potential is particularly evident in two key areas of contemporary research: the aminative difunctionalization of alkenes and innovative nitrogen insertion reactions.
Aminative Difunctionalization of Alkenes using Hydroxylamine Reagents
The simultaneous introduction of two functional groups across a carbon-carbon double bond, known as difunctionalization, is a powerful strategy for rapidly increasing molecular complexity from simple, readily available alkenes. rsc.orgresearchgate.net Aminative difunctionalization, which installs a nitrogen-containing group and another functional group, is of particular importance due to the prevalence of nitrogen in pharmaceuticals and bioactive molecules. rsc.orgresearchgate.net
Hydroxylamine derivatives, in general, have been utilized as effective aminating agents in these transformations. While specific research detailing the use of this compound is still emerging, the reactivity of analogous O-alkylhydroxylamines provides a strong indication of its potential. These reactions often proceed through a metal-catalyzed or metal-free pathway, where the hydroxylamine derivative can act as an electrophilic or nucleophilic source of nitrogen.
For instance, in a typical transition metal-catalyzed process, the alkene is activated by the metal center, followed by nucleophilic attack of the nitrogen atom of the hydroxylamine derivative. Subsequent reaction with another nucleophile or an electrophile completes the difunctionalization. The general scheme for such a transformation is depicted below:
General Scheme for Aminative Difunctionalization of an Alkene:
The specific outcomes and efficiencies of these reactions are highly dependent on the nature of the alkene, the hydroxylamine reagent, the reaction conditions, and the catalyst employed. The ethoxypropyl group in this compound could influence solubility, reactivity, and the stability of intermediates, potentially offering advantages in specific synthetic contexts.
Table 1: Representative Examples of Aminative Difunctionalization of Alkenes with Hydroxylamine Derivatives
| Alkene Substrate | Hydroxylamine Reagent | Other Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Styrene | O-Benzoyl-N-hydroxyaniline | Di-tert-butyl peroxide | Cu(OAc)₂ | 2-Anilino-1-phenylethyl benzoate | 78 | (Fictional Example for Illustration) |
| 1-Octene | O-Acetyl-N-hydroxy-p-toluidine | N-Bromosuccinimide | Fe(acac)₃ | 1-Bromo-2-(p-tolylamino)octan-2-yl acetate | 65 | (Fictional Example for Illustration) |
| Cyclohexene | N-Hydroxyphthalimide | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenylcyclohexyl)isoindoline-1,3-dione | 82 | (Fictional Example for Illustration) |
Note: The examples in this table are illustrative of the types of transformations possible with hydroxylamine derivatives and are not specific to this compound due to a lack of published data. They serve to highlight the potential applications of this class of compounds.
Novel Nitrogen Insertion Methodologies with Alkoxyamines
Nitrogen insertion reactions represent a cutting-edge area of synthetic chemistry, offering the potential to fundamentally alter molecular skeletons by inserting a nitrogen atom into a carbon-carbon or carbon-heteroatom bond. nih.govnih.gov Alkoxyamines, such as this compound, are promising candidates for developing such novel methodologies.
The reactivity of the N-O bond in alkoxyamines can be harnessed to generate reactive nitrogen-centered species, such as aminyl radicals or nitrenoids, under appropriate conditions (e.g., photolysis, thermolysis, or metal catalysis). These intermediates can then participate in insertion reactions that would be challenging to achieve through traditional synthetic methods.
One conceptual approach involves the reaction of an alkoxyamine with a strained ring system or an unsaturated bond, leading to the cleavage of a C-C bond and the insertion of the nitrogen atom. The ethoxypropyl group of this compound could play a role in modulating the reactivity of the nitrogen-centered intermediate and influencing the course of the insertion reaction.
While direct, published examples of nitrogen insertion using this compound are not yet available, the broader field of alkoxyamine chemistry suggests significant potential. For instance, related compounds have been explored in radical-mediated C-N bond-forming reactions that share mechanistic features with nitrogen insertion.
Table 2: Conceptual Nitrogen Insertion Reactions with Alkoxyamines
| Substrate | Alkoxyamine Reagent | Catalyst/Conditions | Potential Product | Mechanistic Pathway |
| Bicyclo[1.1.0]butane | This compound | Light (hν) or Metal Catalyst | 1-(3-Ethoxypropyl)azetidine | Radical-mediated ring expansion |
| Cyclopropene | This compound | Transition Metal Complex | 1-(3-Ethoxypropyl)-1H-pyrrole | Metal-catalyzed C-C bond cleavage and N-insertion |
| Aryl Grignard Reagent | This compound | - | N-(3-Ethoxypropyl)aniline | Nucleophilic attack on nitrogen with O-R' as leaving group |
Note: This table presents conceptual reactions to illustrate the potential of this compound in novel nitrogen insertion methodologies based on the known reactivity of similar compounds.
The development of such nitrogen insertion reactions using accessible alkoxyamines like this compound would open up new avenues for the synthesis of valuable nitrogen-containing heterocycles and other complex amines from simple precursors.
Future Directions and Perspectives in O 3 Ethoxypropyl Hydroxylamine Research
Development of Novel Synthetic Routes
The industrial viability and expanded application of O-(3-ethoxypropyl)hydroxylamine and its derivatives are intrinsically linked to the efficiency, scalability, and environmental impact of their synthesis. Future research is poised to move beyond traditional multi-step procedures, which can be time-consuming and generate significant waste.
One promising direction is the development of one-step synthetic protocols. For instance, methods based on atom transfer radical addition (ATRA) have been shown to be highly efficient for creating a variety of alkoxyamines. This approach involves the reaction of alkyl halides with nitroxides in the presence of a copper(I)/ligand complex, which can be continuously regenerated from a copper(II) species by copper(0). cmu.edu Adapting this versatile method could provide a direct and high-yield route to this compound, tolerating a wide range of functional groups. cmu.edu
Another innovative avenue is biocatalysis. The enzymatic synthesis of related compounds, such as O-(3-chloro-2-propenyl)hydroxylamine, has been achieved using engineered deacetylase enzymes. nih.gov This strategy offers a sustainable alternative to conventional chemical methods. nih.gov Future work could focus on discovering or engineering enzymes, perhaps through structure-guided protein engineering and molecular dynamics simulations, that can selectively synthesize this compound, offering high efficiency and specificity under mild, environmentally friendly conditions. nih.gov
Furthermore, improvements on existing methods continue to be a key research focus. A rapid and efficient synthesis for alkoxyamine hydrochlorides has been developed using the reaction of alkyl bromides with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). This method circumvents the use of hazardous reagents like hydrazine (B178648), which is required in conventional routes involving N-hydroxyphthalimide, and allows for easy deprotection of the Boc groups under acidic conditions. nih.gov The application of such streamlined, safer protocols will be crucial for the broader adoption of these compounds.
| Synthetic Strategy | Description | Potential Advantages | Relevant Compounds |
| Atom Transfer Radical Addition (ATRA) | One-step synthesis from alkyl halides and nitroxides using a copper catalyst system. cmu.edu | High yield, functional group tolerance, simplified procedure. cmu.edu | Various functionalized alkoxyamines. cmu.edu |
| Biocatalysis | Use of engineered enzymes (e.g., deacetylases) for synthesis. nih.gov | High selectivity, mild reaction conditions, sustainability. nih.gov | O-(3-chloro-2-propenyl)hydroxylamine. nih.gov |
| Improved Gabriel Synthesis | Reaction of alkyl bromides with (Boc)2NOH followed by acid deprotection. nih.gov | Avoids hazardous reagents (hydrazine), rapid, high yield. nih.gov | Alkoxyamine hydrochlorides. nih.gov |
Exploration of New Catalytic Systems for Hydroxylamine (B1172632) Chemistry
Catalysis is fundamental to hydroxylamine chemistry, from synthesis to decomposition. The future in this domain lies in the discovery of more active, selective, and robust catalytic systems that can operate under milder conditions.
Recent breakthroughs in the catalytic synthesis of hydroxylamines from oximes have utilized sophisticated iridium-based catalysts. These systems achieve high enantioselectivity and, crucially, prevent the over-reduction of the hydroxylamine product to the corresponding amine, a common side reaction. tandfonline.com The development of air- and moisture-stable catalysts with high turnover numbers is a significant step toward industrially viable processes for producing chiral hydroxylamine derivatives. tandfonline.com
Electrocatalysis presents another frontier, offering a green alternative to traditional chemical reduction or oxidation. Researchers have developed boron-doped amorphous bismuth metallene arrays that can efficiently reduce nitrate (B79036) to hydroxylamine with high Faradaic efficiency. cmu.edu Similarly, metal-organic framework (MOF)-derived copper catalysts have been used for the electrosynthesis of hydroxylamine from nitrate, where the product is captured in-situ to prevent over-reduction. kit.edu These electrochemical routes, powered by renewable electricity, could enable decentralized and sustainable production.
For applications involving hydroxylamine decomposition, such as in propellant systems or waste treatment, novel catalysts are also being explored. A Ru/ZSM-5 catalyst has demonstrated the ability to completely decompose hydroxylamine nitrate in an acidic medium at a moderate temperature of 80 °C, showing remarkable stability and reusability over many cycles. ucsb.edu
| Catalyst Type | Reaction | Key Features | Reference |
| Iridium-based complex | Asymmetric hydrogenation of oximes | High enantioselectivity; prevents over-reduction to amine. tandfonline.com | tandfonline.com |
| Boron-doped Bi metallene | Electroreduction of nitrate | High Faradaic efficiency for hydroxylamine. cmu.edu | cmu.edu |
| MOF-derived Cu catalyst | Electrosynthesis from nitrate | In-situ capture of hydroxylamine to prevent over-reduction. kit.edu | kit.edu |
| Ru/ZSM-5 | Decomposition of hydroxylamine nitrate | High stability and reusability in acidic media. ucsb.edu | ucsb.edu |
Advanced Mechanistic Investigations of Alkoxyamine Reactivity
A deeper understanding of the reaction mechanisms governing alkoxyamine behavior is critical for designing new applications and controlling their reactivity. The focal point of this research is often the relatively weak C–ON bond, whose cleavage dictates the function of these molecules in polymerization and synthesis.
The thermal homolysis of the C–ON bond, which generates a persistent nitroxide and a transient carbon-centered radical, is the cornerstone of nitroxide-mediated polymerization (NMP). chimia.ch Future investigations will continue to probe the factors influencing the bond dissociation energy (BDE), such as steric hindrance and the electronic nature of the substituents, to fine-tune the initiation temperature and control of polymerization. chimia.ch
However, recent studies have revealed more complex cleavage pathways. Under electrochemical or photoredox conditions, alkoxyamines can undergo oxidative mesolytic cleavage, where the molecule fragments into a nitroxide and a carbocation, or an oxoammonium species and a carbon radical. rsc.org The outcome can be surprisingly dependent on the solvent and supporting electrolyte, which can mediate the reaction via an SN2 pathway. anu.edu.au Understanding and controlling these alternative pathways could unlock new synthetic transformations that are not accessible through simple thermolysis. For example, the ability to generate carbocations at room temperature using a redox on/off switch opens up possibilities for controlled cationic reactions guided at an electrified interface. acs.orgcurtin.edu.au
Furthermore, the reactivity of the alkoxyamine functional group extends to concerted processes like cmu.educmu.edu-sigmatropic rearrangements. O-cyclopropyl hydroxylamines, for instance, have been shown to undergo a cascade reaction to furnish substituted tetrahydroquinolines, a transformation that proceeds through the cleavage of the N–O bond. rsc.org Advanced computational modeling combined with experimental studies will continue to elucidate these intricate reaction coordinates, enabling the rational design of new cascade reactions for complex molecule synthesis.
Expansion into Novel Applications in Polymer and Materials Science
While this compound and its relatives are known as precursors for products like Nylon-6, their future lies in high-value applications within advanced materials and polymer science. tandfonline.com The ability of alkoxyamines to initiate controlled or "living" radical polymerizations is a key driver of this expansion.
Nitroxide-Mediated Polymerization (NMP) allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersities, and complex architectures such as block copolymers. ucsb.eduacs.org Future research will likely see this compound or similar structures used as initiators to create novel polymers for specialized applications, from drug delivery systems to advanced coatings.
A particularly exciting area is the surface modification of materials. Alkoxyamines can be tethered to surfaces to act as "molecular anchors." kit.educalpoly.edu This enables two powerful applications:
Grafting-from Polymerization : Polymers can be grown directly from the surface via NMP, creating a dense brush of polymer chains. This can be used to alter the surface properties of materials like metal-organic frameworks (MOFs), improving their colloidal stability and compatibility with polymer matrices for applications in mixed-matrix membranes. nih.govacs.org
Dynamic Surface Ligation : The alkoxyamine group can readily condense with aldehydes or ketones to form robust oxime ethers, even in aqueous media. calpoly.edu This allows for the dynamic attachment and exchange of small molecules or biomolecules (like peptides) on a material's surface, a technique with vast potential in biosensors, targeted drug delivery, and catalysis. calpoly.edunih.govresearchgate.net
Additionally, hydroxylamine esters are being explored for the controlled degradation of polymers like polypropylene, enabling the production of controlled-rheology grades for high-performance fiber and injection-molding applications. google.com
Integration with Chemoinformatic and AI-Driven Discovery for Hydroxylamine Derivatives
The pace of chemical discovery is being revolutionized by the integration of chemoinformatics, machine learning (ML), and artificial intelligence (AI). These tools are moving beyond data analysis to become active partners in hypothesis generation and experimental design, a trend that will undoubtedly accelerate research into hydroxylamine derivatives.
Platforms are now being developed that can autonomously design and screen vast virtual libraries of molecules for desired properties. For example, ML models can be trained to predict the melting point or other physical properties of polymers, allowing for the rapid in-silico screening of thousands of candidates before any are synthesized. nih.gov This approach could be used to design novel polymers initiated by this compound with specific thermal or mechanical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for O-(3-ethoxypropyl)hydroxylamine, and how can its structural integrity be validated?
- Methodology :
- Synthesis : Adapt reductive amination protocols used for analogous hydroxylamine derivatives. For example, react 3-ethoxypropylamine with hydroxylamine precursors (e.g., hydroxylamine hydrochloride) under acidic conditions, followed by purification via column chromatography .
- Characterization : Use H/C NMR to confirm the presence of the ethoxypropyl group (δ ~1.2–1.5 ppm for CHCHO–) and hydroxylamine moiety (δ ~5.0–6.0 ppm for –ONH). Mass spectrometry (ESI-MS) can verify molecular weight .
Q. How does the ethoxypropyl substituent influence the nucleophilicity of hydroxylamine in oxime formation reactions?
- Methodology :
- Compare reaction rates of this compound with unsubstituted hydroxylamine in ketone/aldehyde oxime syntheses. Monitor kinetics via UV-Vis spectroscopy or HPLC to quantify product formation. The ether group may enhance solubility in organic solvents, reducing aggregation and improving reactivity .
Advanced Research Questions
Q. What mechanistic pathways govern the regioselectivity of this compound in acylation reactions, and how do computational models align with experimental data?
- Methodology :
- Experimental : React with acyl chlorides under varying conditions (e.g., polar vs. nonpolar solvents) and analyze products via F NMR or X-ray crystallography.
- Computational : Perform DFT calculations (B3LYP/6-311+G(2df,2p)) to map transition states. Ethoxypropyl’s electron-donating effects may stabilize O-acylation pathways, as seen in analogous hydroxylamine derivatives .
Q. Can this compound act as a bifunctional catalyst in asymmetric synthesis, and what experimental setups validate this role?
- Methodology :
- Test catalytic activity in model reactions (e.g., Strecker synthesis). Use kinetic isotopic effects (KIE) or enantiomeric excess (ee%) measurements via chiral GC-MS to assess stereoselectivity. The ethoxy group may facilitate proton transfer, mimicking dual catalysis observed in hydroxylamine-O-sulfonic acid systems .
Q. How do pH and solvent polarity affect the stability and decomposition pathways of this compound?
- Methodology :
- Conduct accelerated stability studies under varied pH (2–12) and solvent systems (aqueous vs. DMF). Monitor degradation via LC-MS and identify byproducts (e.g., ethoxypropyl alcohol or nitroxide radicals). Compare with stability trends of O-(tert-butyl)hydroxylamine derivatives .
Data Contradiction Analysis
Resolving Discrepancies Between Predicted and Observed Acylation Products
- Case Study : Computational models (e.g., ΔG‡ barriers in DFT) may suggest N-acylation is favored, but experimental data (e.g., H NMR) show O-acylation dominance.
- Resolution :
Re-evaluate solvent parameters in simulations (e.g., PCM models for solvation effects).
Use isotopic labeling (N-hydroxylamine) to track reaction intermediates via MS/MS .
Consider steric effects from the ethoxypropyl group, which are underrepresented in gas-phase calculations .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
